molecular formula C10H9Br2N3O B2893568 5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide CAS No. 1870807-04-7

5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide

Cat. No.: B2893568
CAS No.: 1870807-04-7
M. Wt: 347.01
InChI Key: YFUIKHZEMVPYIP-UHFFFAOYSA-N
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Description

5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms at the 5th and 6th positions of a pyridine ring, a cyano group attached to an isopropyl group, and a carboxamide group at the 3rd position of the pyridine ring

Preparation Methods

The synthesis of 5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the cyano and carboxamide groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding acids or amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and cyano group may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 5,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide include other brominated pyridine derivatives and cyano-substituted carboxamides These compounds may share similar chemical properties but differ in their specific biological activities and applications

Properties

IUPAC Name

5,6-dibromo-N-(2-cyanopropan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3O/c1-10(2,5-13)15-9(16)6-3-7(11)8(12)14-4-6/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUIKHZEMVPYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC(=C(N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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